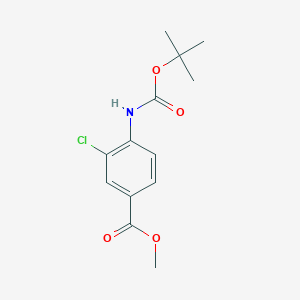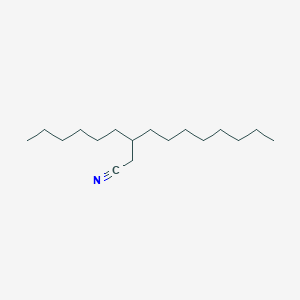
3-Hexylundecanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hexylundecanenitrile is an organic compound belonging to the class of nitriles. It is characterized by a long linear hydrocarbon chain of 17 carbons with a nitrile group (C≡N) attached to the third carbon atom. This structure influences its properties, such as solubility and reactivity.
准备方法
The synthesis of 3-Hexylundecanenitrile typically involves the reaction of a suitable alkyl halide with a nitrile source under specific conditions. One common method is the alkylation of a nitrile compound with a long-chain alkyl halide in the presence of a strong base. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity .
化学反应分析
3-Hexylundecanenitrile undergoes several types of chemical reactions:
Hydrolysis: The nitrile group can be converted to carboxylic acids or amides under acidic or basic conditions.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogens on the alkyl chain can be substituted with other functional groups depending on the reaction conditions.
科学研究应用
3-Hexylundecanenitrile is utilized in various scientific research applications due to its unique structure and reactivity:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of nitrile compounds with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials
作用机制
The mechanism of action of 3-Hexylundecanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors .
相似化合物的比较
3-Hexylundecanenitrile can be compared with other long-chain nitriles, such as:
- 3-Octylundecanenitrile
- 3-Decylundecanenitrile
- 3-Dodecylundecanenitrile
These compounds share similar structural features but differ in the length of their alkyl chains, which can influence their physical and chemical properties. This compound is unique due to its specific chain length and the position of the nitrile group, which affects its reactivity and applications.
属性
IUPAC Name |
3-hexylundecanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWMVVLOJOWQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



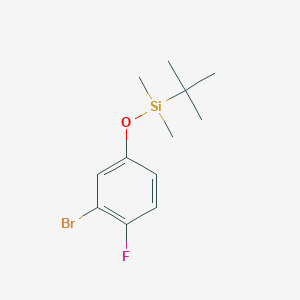
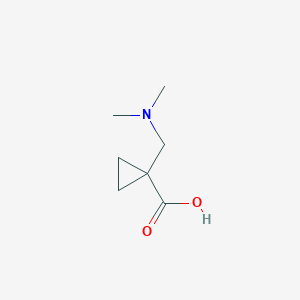
![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)

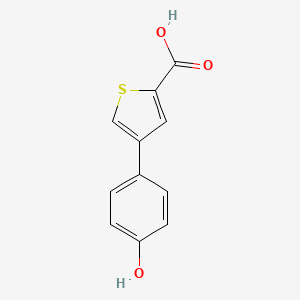

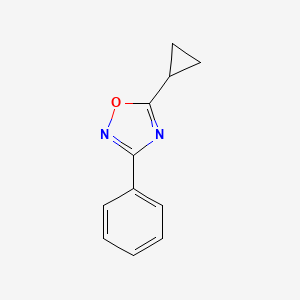

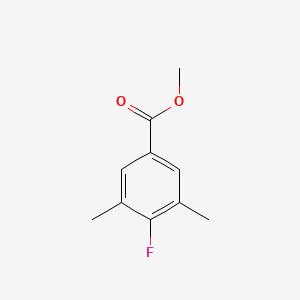
![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)
